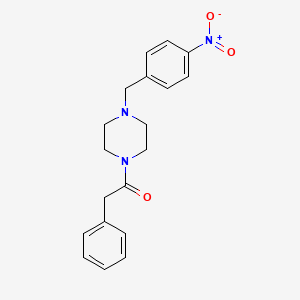
1-ethyl-N-(4-ethylbenzyl)-1H-benzimidazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-N-(4-ethylbenzyl)-1H-benzimidazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EBA, and it is a benzimidazole derivative. The chemical structure of EBA consists of an ethyl group, a benzyl group, and a benzimidazole ring.
作用机制
The mechanism of action of EBA is not fully understood, but it is believed to involve the inhibition of protein kinases. EBA has been shown to inhibit the activity of several protein kinases, including AKT and ERK, which are involved in various cellular processes, such as cell proliferation and survival. By inhibiting these enzymes, EBA may prevent the growth and proliferation of cancer cells and improve glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
EBA has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. EBA has also been investigated for its potential use as an antidiabetic agent, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models. Additionally, EBA has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling and regulation.
实验室实验的优点和局限性
One of the main advantages of using EBA in lab experiments is its potent antitumor activity against various cancer cell lines. This makes it a promising candidate for the development of novel anticancer drugs. Additionally, EBA has been shown to exhibit excellent corrosion inhibition properties, which make it a promising candidate for use in industrial applications.
However, one of the limitations of using EBA in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, EBA has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well established.
未来方向
There are several future directions for research on EBA. One area of research could focus on the development of novel anticancer drugs based on the structure of EBA. Another area of research could focus on the use of EBA as a corrosion inhibitor for various metals in industrial applications. Additionally, further studies are needed to establish the safety and efficacy of EBA in clinical settings.
合成方法
The synthesis of EBA involves the reaction of 4-ethylbenzylamine with 2-aminobenzimidazole in the presence of an acid catalyst. This reaction results in the formation of EBA, which can be purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学研究应用
EBA has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, EBA has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. EBA has also been investigated for its potential use as an antidiabetic agent, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
In biochemistry, EBA has been studied for its ability to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling and regulation. EBA has been shown to inhibit the activity of several protein kinases, including AKT and ERK, which are involved in various cellular processes, such as cell proliferation and survival.
In material science, EBA has been investigated for its potential use as a corrosion inhibitor for various metals, including steel and aluminum. EBA has been shown to exhibit excellent corrosion inhibition properties, which make it a promising candidate for use in industrial applications.
属性
IUPAC Name |
1-ethyl-N-[(4-ethylphenyl)methyl]benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3/c1-3-14-9-11-15(12-10-14)13-19-18-20-16-7-5-6-8-17(16)21(18)4-2/h5-12H,3-4,13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRVQRJEYDWJOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-N-[(4-ethylphenyl)methyl]-1H-1,3-benzodiazol-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-hydroxy-4-methyl-1-(1-propylbutyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5851094.png)
![N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5851097.png)
![2-[4-(acetylamino)phenoxy]-N-(4-ethylphenyl)acetamide](/img/structure/B5851110.png)
![2-methyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5851111.png)

![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5851121.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5851127.png)



![N-cyclohexyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5851152.png)


